
4-Borono-2,6-difluorobenzoic acid
Overview
Description
4-Borono-2,6-difluorobenzoic acid is an organic compound that holds significant prominence in scientific research . It serves as a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments .
Synthesis Analysis
The synthesis of this compound involves several steps. Aromatic or aliphatic nitriles are dissolved in [bmim]HSO4 and the reaction mixture is heated at 60-65 °C for 1-3 hours . It may also involve palladium-mediated coupling with various aryl boronic acids .Molecular Structure Analysis
The molecular formula of this compound is C7H5BF2O4 . The average mass is 236.998 Da and the monoisotopic mass is 235.928436 Da .Chemical Reactions Analysis
This compound serves as a pivotal intermediate in synthesizing an array of organic compounds . Its application extends to the synthesis of compounds such as insecticides and herbicides .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antiviral Applications : Phenylboronic-acid-modified nanoparticles, related to 4-Borono-2,6-difluorobenzoic acid, have been shown to possess potential as antiviral inhibitors, specifically against Hepatitis C virus (HCV). These nanoparticles, known as "borono-lectins," demonstrate a novel viral entry activity and reduced cellular toxicity, making them a promising area for therapeutic strategies in blocking viral entry of HCV (Khanal et al., 2013).
Fluorescent Sensing Applications : Boronic acids, including derivatives like this compound, are utilized in the development of fluorescent chemosensors. These sensors are employed for detecting biological active substances, crucial in disease prevention, diagnosis, and treatment. They interact with substances like carbohydrates, L-dopamine, fluoride, and various ions, showing changes in fluorescence properties (Huang et al., 2012).
Polymer Chemistry and Photophysical Properties : Boron-containing compounds like difluoroboron dibenzoylmethane, related to this compound, are studied for their role in polymer chemistry and photophysical properties. These compounds exhibit solid-state luminescent properties useful in fields like multiphoton microscopy, cell biology, and tumor hypoxia imaging (Zhang et al., 2009).
Detection of Boronic Acids : The detection of boronic acids, including derivatives like this compound, can be achieved through excited-state intramolecular proton-transfer fluorescence. This method is highly sensitive and selective, providing a useful tool for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).
Mechanism of Action
Safety and Hazards
The safety information for 4-Borono-2,6-difluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
4-Borono-2,6-difluorobenzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various organic compounds . The compound functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction can significantly alter the enzyme’s activity and, consequently, the metabolic pathways in which it is involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 can lead to changes in the expression of genes involved in metabolic processes . Additionally, its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, can impact neurotransmission and cellular communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of enzymes. By binding to the active site of enzymes like cytochrome P450 and acetylcholinesterase, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function and enzyme activity becomes pronounced at specific dosage levels. Toxic effects at high doses include enzyme inhibition, disruption of metabolic pathways, and potential cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like cytochrome P450 . This interaction can affect the metabolism of other organic compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on enzymes can alter the normal metabolic processes, resulting in the accumulation or depletion of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as its presence in particular subcellular regions may enhance its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its role in biochemical processes and cellular function.
Properties
IUPAC Name |
4-borono-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIXNRNZROUJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726919 | |
| Record name | 4-Borono-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-94-6 | |
| Record name | 4-Borono-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


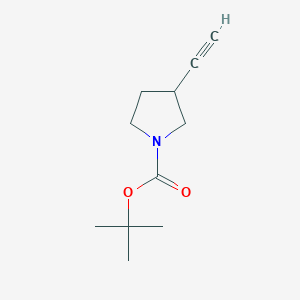
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)




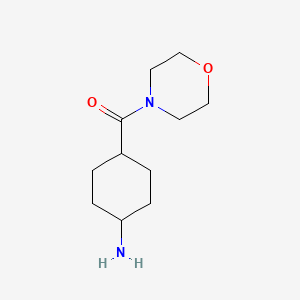

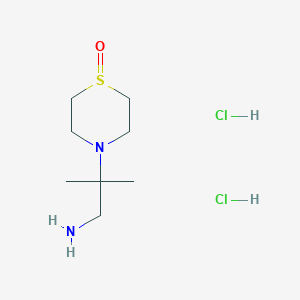
amine hydrochloride](/img/structure/B1442928.png)
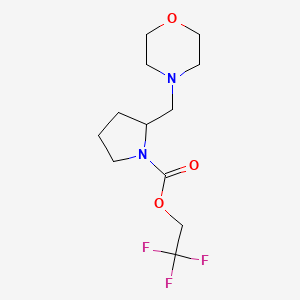
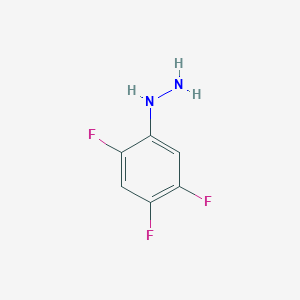

![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)
